Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate
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Overview
Description
Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate is an organic compound with the molecular formula C₁₆H₁₉F₃O₃ It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a heptanoate chain with a keto group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl heptanoate and 3-trifluoromethylbenzaldehyde.
Condensation Reaction: The first step involves a condensation reaction between ethyl heptanoate and 3-trifluoromethylbenzaldehyde in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent, such as potassium permanganate or chromium trioxide, to introduce the keto group at the seventh position, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The keto group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-oxo-7-phenylheptanoate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate: Similar structure but with the trifluoromethyl group at the para position, leading to different steric and electronic effects.
Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate: Similar structure but with the trifluoromethyl group at the ortho position, affecting its reactivity and interactions.
Uniqueness
Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate is unique due to the presence of the trifluoromethyl group at the meta position, which imparts distinct electronic and steric properties
Biological Activity
Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C16H19F3O3. The structure features a trifluoromethyl group attached to a phenyl ring, linked to a heptanoate chain with a keto group at the seventh position. This unique structure contributes to its biological properties, particularly its lipophilicity, which enhances cell membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity, allowing it to penetrate cell membranes effectively. The keto group can form hydrogen bonds with active site residues in enzymes, potentially leading to enzyme inhibition or modulation of activity .
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. Its structural characteristics suggest potential interactions with various enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit fatty acid amide hydrolase (FAAH), an enzyme that regulates bioactive lipid amides .
Receptor Binding
The compound's ability to bind to specific receptors is also under investigation. The presence of the trifluoromethyl group may enhance binding affinity and selectivity for certain targets, which could lead to therapeutic applications in treating conditions mediated by these receptors.
Research Findings and Case Studies
Recent studies have focused on the pharmacological potential of this compound. Here are some notable findings:
- Anticancer Properties : Preliminary research has suggested that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through modulation of signaling pathways .
- Anti-inflammatory Effects : Some studies have indicated that similar compounds can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
- Analgesic Activity : Compounds structurally related to this compound have shown promise as analgesics by modulating pain pathways through cannabinoid receptor interactions .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with related compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Contains meta-trifluoromethyl group | Potential enzyme inhibition and receptor binding |
Ethyl 7-oxo-7-phenylheptanoate | Lacks trifluoromethyl group | Different pharmacological profile |
Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate | Para-trifluoromethyl group | Varies in binding affinity |
Properties
IUPAC Name |
ethyl 7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3O3/c1-2-22-15(21)10-5-3-4-9-14(20)12-7-6-8-13(11-12)16(17,18)19/h6-8,11H,2-5,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICAXFIYDCACCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645735 |
Source
|
Record name | Ethyl 7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122115-59-7 |
Source
|
Record name | Ethyl 7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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